1-(2,4-Difluorophenyl)-4-oxocyclohexanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Difluorophenyl)-4-oxocyclohexanecarbonitrile is a chemical compound characterized by the presence of a difluorophenyl group attached to a cyclohexanecarbonitrile structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Difluorophenyl)-4-oxocyclohexanecarbonitrile typically involves the reaction of 2,4-difluorobenzonitrile with cyclohexanone under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like toluene, followed by heating the mixture to facilitate the reaction . The resulting product is then purified through crystallization or other suitable techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Difluorophenyl)-4-oxocyclohexanecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The difluorophenyl group can participate in substitution reactions, where fluorine atoms are replaced by other substituents using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2,4-Difluorophenyl)-4-oxocyclohexanecarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)-4-oxocyclohexanecarbonitrile involves its interaction with specific molecular targets and pathways. The difluorophenyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. Additionally, the carbonitrile group can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A widely used antifungal drug with a similar difluorophenyl group.
N-(2,4-Difluorophenyl)-2-fluorobenzamide: Another compound with a difluorophenyl group, used in medicinal chemistry.
Uniqueness
1-(2,4-Difluorophenyl)-4-oxocyclohexanecarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
1202006-91-4 |
---|---|
Molecular Formula |
C13H11F2NO |
Molecular Weight |
235.23 g/mol |
IUPAC Name |
1-(2,4-difluorophenyl)-4-oxocyclohexane-1-carbonitrile |
InChI |
InChI=1S/C13H11F2NO/c14-9-1-2-11(12(15)7-9)13(8-16)5-3-10(17)4-6-13/h1-2,7H,3-6H2 |
InChI Key |
AKVYELPUTIERFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1=O)(C#N)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.